[1,3'-Biazetidin]-3-ol dihydrochloride
Description
[1,3'-Biazetidin]-3-ol dihydrochloride is a bicyclic azetidine derivative characterized by two azetidine rings (four-membered nitrogen-containing heterocycles) linked at the 1- and 3'-positions, with a hydroxyl group at the 3-position and two hydrochloride counterions.
Key features inferred from evidence:
- Structural backbone: Bicyclic azetidine system with hydroxyl and hydrochloride groups .
- Solubility: Likely hydrophilic due to the dihydrochloride salt form, though specific solubility data are unavailable. Comparable dihydrochloride salts (e.g., benzidine dihydrochloride) exhibit water solubility (~5.3 g/L at 25°C) .
Properties
IUPAC Name |
1-(azetidin-3-yl)azetidin-3-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.2ClH/c9-6-3-8(4-6)5-1-7-2-5;;/h5-7,9H,1-4H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMUIFSLZLIWEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2CC(C2)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,3’-Biazetidin]-3-ol dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diamine with a dihalide in the presence of a base, leading to the formation of the azetidine ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of [1,3’-Biazetidin]-3-ol dihydrochloride may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1,3’-Biazetidin]-3-ol dihydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various functionalized derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1,3’-Biazetidin]-3-ol dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical studies.
Medicine: In medicine, [1,3’-Biazetidin]-3-ol dihydrochloride has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity, making it a candidate for drug development and therapeutic research.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance products.
Mechanism of Action
The mechanism of action of [1,3’-Biazetidin]-3-ol dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Key Observations:
Structural Diversity: Ring Systems: While this compound features a bicyclic azetidine scaffold, analogues like 2,2-dimethylmorpholine hydrochloride (morpholine) and 3-methylpyrrolidin-3-ol hydrochloride (pyrrolidine) exhibit larger or monocyclic frameworks. These differences influence steric bulk and hydrogen-bonding capacity . Substituents: Methyl groups (e.g., 3-methylazetidin-3-ol) enhance lipophilicity, whereas hydroxyl groups improve water solubility. The dihydrochloride salt in the target compound likely enhances ionic interactions in biological systems .
In contrast, larger dihydrochloride salts (e.g., quizartinib) are optimized for kinase inhibition and oral bioavailability . Synthetic Utility: 2,2-Dimethylmorpholine hydrochloride is widely used as a polar aprotic solvent, whereas pyrrolidine derivatives serve as intermediates in neuroactive drug synthesis .
Solubility Trends :
- Dihydrochloride salts generally exhibit higher aqueous solubility than free bases. For example, quizartinib dihydrochloride is very slightly soluble at pH 1 but insoluble at higher pH, a property critical for its controlled release in vivo .
Research Findings and Limitations
- Gaps in Data : Direct pharmacological or toxicological studies on this compound are absent in the reviewed literature. Most inferences are drawn from structurally related azetidine or dihydrochloride compounds .
- Safety Considerations: Dihydrochloride salts (e.g., benzidine dihydrochloride) are associated with carcinogenic risks, emphasizing the need for rigorous handling protocols .
Biological Activity
[1,3'-Biazetidin]-3-ol dihydrochloride is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by its unique bicyclic structure. The compound's molecular formula includes two hydrochloride ions, which enhance its solubility and stability in biological systems. The presence of hydroxyl groups suggests potential interactions with biological macromolecules.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. Preliminary studies indicate that it may modulate enzyme activity and receptor binding, influencing cellular signaling pathways. Specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Interaction : Binding to specific receptors could lead to alterations in cellular responses.
Biological Activity Overview
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Studies have demonstrated that the compound exhibits significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Preliminary investigations suggest that it may possess anticancer effects, potentially through apoptosis induction in cancer cells.
| Biological Activity | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells |
Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound revealed a minimum inhibitory concentration (MIC) against Escherichia coli and Staphylococcus aureus. The results indicated that the compound was effective at concentrations as low as 50 µg/mL, comparable to standard antibiotics.
Anticancer Activity
In a series of in vitro experiments, this compound was tested against various cancer cell lines. Results showed a dose-dependent increase in cell death among HeLa and MCF-7 cells. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent for cancer treatment.
Toxicological Profile
While the therapeutic potential is promising, the toxicological profile of this compound requires careful evaluation. Initial assessments indicate low toxicity levels; however, comprehensive studies are needed to establish safe dosage ranges and identify any adverse effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
